molecular formula C10H19N3O4 B2864566 Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate CAS No. 2209078-37-3

Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate

Cat. No.: B2864566
CAS No.: 2209078-37-3
M. Wt: 245.279
InChI Key: ZVDPDKRBBAYCOQ-RQJHMYQMSA-N
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Description

Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate is a sophisticated chiral compound designed for advanced chemical synthesis and drug discovery research. This molecule serves as a versatile synthetic intermediate, with its defined (2S,3R) stereochemistry making it particularly valuable for constructing complex, stereospecific molecular architectures. The presence of both a hydrazinecarbonyl group and a tert-butoxycarbonyl (Boc) protected amine on an oxolane (tetrahydrofuran) ring backbone provides multiple handles for selective chemical modification. Researchers can leverage this compound in the synthesis of peptide mimetics and heterocyclic compounds, where the hydrazide functionality can be utilized to create various pharmacologically active cores, such as 1,3,4-oxadiazoles, which are bioisosteres explored in medicinal chemistry for optimizing drug-like properties . The Boc-protecting group offers strategic advantages in multi-step synthetic routes, as it is stable under a wide range of conditions yet can be cleanly removed under mild acidic conditions to reveal the free amine for further coupling. This makes the compound a critical building block for probing biological mechanisms and developing novel therapeutic agents, especially in the construction of molecules that act on specific biological targets. Its application is strictly confined to laboratory research for these purposes.

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(15)12-6-4-5-16-7(6)8(14)13-11/h6-7H,4-5,11H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDPDKRBBAYCOQ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCO[C@@H]1C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate typically involves the reaction of oxolane derivatives with hydrazine and tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted carbamates .

Scientific Research Applications

Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The oxolane ring may also interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxolan/Oxetane Rings

tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (PB07473, CAS 1330069-67-4)
  • Core Structure : Cyclopentane ring with hydroxyl and tert-butyl carbamate groups.
  • Key Differences: Lacks the oxolan ring and hydrazinecarbonyl group.
tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate
  • Core Structure : Oxetane (4-membered ring) with a ketone and isobutyl substituent.
  • The ketone group (–CO–) contrasts with the hydrazinecarbonyl group (–CONHNH₂), limiting hydrogen-bond donor capacity .
tert-Butyl N-(4-oxooxolan-3-yl)carbamate
  • Core Structure : Oxolan ring with a ketone group at the 4-position.
  • Key Differences : Ketone substitution alters electronic properties, reducing nucleophilicity compared to the hydrazinecarbonyl group. This impacts reactivity in synthetic pathways .

Analogues with Hydrazinecarbonyl Substituents

tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate
  • Core Structure : Linear alkyl chain with a branched methyl group and hydrazinecarbonyl moiety.
  • The linear chain may increase lipophilicity .
Amprenavir (CAS 161814-49-9)
  • Core Structure : Oxolan ring with sulfonamide, hydroxyl, and aromatic substituents.
  • Key Differences: While both compounds share an oxolan ring and carbamate group, Amprenavir’s sulfonamide and hydroxyl groups enhance protease inhibition via hydrogen bonding and electrostatic interactions.

Functional Group Variations

tert-Butyl N-[(2R,3R)-2-(pyrazol-3-yl)oxolan-3-yl]carbamate (CAS 2059910-79-9)
  • Core Structure : Oxolan ring with a pyrazole substituent protected by a SEM (2-(trimethylsilyl)ethoxymethyl) group.
  • The pyrazole ring introduces aromaticity, contrasting with the hydrazinecarbonyl’s aliphatic nature .

Research Implications

  • Synthetic Utility : The hydrazinecarbonyl group in the target compound enables conjugation with aldehydes/ketones, useful in linker chemistry (e.g., prodrug design) .
  • Biological Activity : Unlike Amprenavir’s protease inhibition, the target compound’s hydrazine moiety may facilitate interactions with metal-dependent enzymes or nucleic acids.
  • Stability : Cyclic carbamates (e.g., oxolan) generally exhibit higher metabolic stability compared to linear analogues .

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